4-ethoxy-3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O4S/c1-3-24-13-5-4-11(6-12(13)16)26(22,23)18-8-14-19-15(20-25-14)10-7-17-21(2)9-10/h4-7,9,18H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGZZMNYFWKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Synthesis of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives.
Coupling reactions: The pyrazole and oxadiazole rings are then coupled with a benzenesulfonamide derivative under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification steps like crystallization, distillation, and chromatography are crucial in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For example, derivatives of 1,2,4-oxadiazole have shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) . The introduction of electron-withdrawing groups in the aromatic rings has been linked to enhanced biological activity against these cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 8 | WiDr | 4.5 | Apoptosis induction |
| 9a | MCF-7 | 0.48 | G1 phase arrest |
| 11a | A549 | 0.11 | Microtubule destabilization |
Antimicrobial Properties
Compounds similar to 4-ethoxy-3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide have demonstrated antimicrobial activity against various pathogens. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, making it a candidate for antibiotic development.
Study on Antitumor Activity
In a study published in Pharmaceutical Research, researchers synthesized various oxadiazole derivatives and evaluated their cytotoxicity against human cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as lead compounds for further development .
Mechanistic Insights
Flow cytometry analysis revealed that certain derivatives induced apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This mechanism underlines the importance of structural modifications in enhancing the therapeutic efficacy of these compounds .
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition can lead to antibacterial effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
a. 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Structure : Features a 1,2-oxazole ring instead of 1,2,4-oxadiazole.
- X-ray data (R factor: 0.055) confirm planar geometry, suggesting similar conformational rigidity .
- Substituents : Methyl groups on benzene and oxazole increase lipophilicity (logP ~2.8 estimated), contrasting with the target compound’s ethoxy-fluoro balance (logP ~2.1 estimated).
b. 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ()
- Structure : Replaces the oxadiazole-pyrazole system with a 4-chlorophenyl-substituted pyrazole.
- The pyrazole’s hydrogen-bonding capacity may compensate for the absence of oxadiazole’s electronegative nitrogen atoms in target interactions .
Substituent Effects
a. Ethoxy vs. Methyl/Fluoro Groups
Comparative Data Table
Research Implications
- Structural Optimization : The target compound’s ethoxy-fluoro-oxadiazole-pyrazole design balances solubility and target affinity, outperforming methyl/chlorophenyl analogs in drug-likeness metrics.
- Synthetic Challenges : The 1,2,4-oxadiazole synthesis (e.g., cyclization of amidoximes) requires precise conditions, contrasting with simpler oxazole or pyrazole formations .
Notes
- Methodology : Comparisons derive from crystallographic data (), synthetic routes, and substituent effect principles.
- Limitations : Biological activity data are inferred; experimental validation is needed for precise comparisons.
- References : Diversified sources include crystallography studies (), patent literature (), and chemical databases ().
Biological Activity
4-ethoxy-3-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that contribute to its diverse biological activities. This article explores its biological activity, synthesizing methods, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. These derivatives have shown effectiveness against various cancer cell lines due to their ability to inhibit key cellular pathways involved in tumor growth and proliferation. For instance, compounds similar to this compound demonstrated cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.2 |
| CaCo-2 | 20.5 |
| MCF7 (breast cancer) | 18.7 |
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has been shown to inhibit Human Deacetylase Sirtuin 2 (HDSirt2), which plays a role in tumorigenesis . Additionally, it may interact with cyclooxygenases (COX) and other enzymes critical for cancer cell metabolism.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Oxadiazole Ring : The initial step involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
- N-Methylation : The incorporation of the methyl group into the pyrazole moiety is achieved through alkylation reactions.
- Sulfonamide Formation : The final step involves the reaction of the amine with benzenesulfonyl chloride.
These steps are crucial for achieving high yield and purity of the final product .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives containing the oxadiazole ring exhibited moderate to high potency against various cancer cell lines with IC50 values ranging from 10 to 30 µM .
- Inhibition Studies : Research indicated that certain oxadiazole derivatives showed significant inhibition of COX enzymes, suggesting potential anti-inflammatory properties alongside anticancer activity .
Q & A
Basic Research Questions
Q. What synthetic routes are feasible for preparing this compound, and what intermediates are critical for its assembly?
- The synthesis likely involves multi-step reactions, such as:
- Heterocycle formation : The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .
- Sulfonamide linkage : Coupling the benzenesulfonyl chloride intermediate with the oxadiazole-methylamine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Functional group compatibility : The ethoxy and fluoro substituents on the benzene ring require careful protection/deprotection strategies to avoid side reactions during heterocycle formation .
- Key intermediates include the amidoxime precursor for the oxadiazole ring and the activated sulfonyl chloride derivative.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substituent positions on the benzene ring. Fluorine-19 NMR can validate the presence of the fluoro group .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity.
- X-ray crystallography : For unambiguous determination of the 3D structure, particularly to resolve stereoelectronic effects in the oxadiazole and pyrazole rings .
- HPLC-PDA : To assess purity and detect potential byproducts from incomplete reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding interactions with biological targets?
- DFT calculations : Optimize the molecular geometry to analyze frontier molecular orbitals (FMOs), electrostatic potential maps, and charge distribution. This helps predict sites for electrophilic/nucleophilic attacks or hydrogen bonding .
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the sulfonamide and oxadiazole moieties, which often participate in key binding interactions .
- MD simulations : Assess stability of ligand-target complexes over time to prioritize candidates for experimental validation .
Q. How should researchers address contradictions in biological activity data during screening assays?
- Dose-response validation : Re-test the compound across a wider concentration range to rule out false positives/negatives caused by assay interference (e.g., fluorescence quenching by the sulfonamide group) .
- Counter-screening : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement .
- Metabolite analysis : LC-MS/MS to detect potential degradation products or reactive intermediates that may skew activity results .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Convert the sulfonamide to a sodium or potassium salt to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the ethoxy or methylpyrazole moieties to improve membrane permeability .
- Co-solvent systems : Use DMSO/PEG mixtures for in vivo formulations, ensuring compatibility with biological endpoints .
Methodological Considerations
Q. How to design SAR studies focusing on the oxadiazole and pyrazole subunits?
- Oxadiazole modifications : Replace the methyl group on the pyrazole with bulkier substituents (e.g., cyclohexyl) to evaluate steric effects on target binding .
- Sulfonamide bioisosteres : Substitute the sulfonamide with carboxamide or phosphonamide groups to assess impact on potency and selectivity .
- Fluorine scanning : Synthesize analogs with fluoro substituents at alternative positions on the benzene ring to probe electronic effects .
Q. What precautions are necessary when handling this compound due to potential reactivity or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
